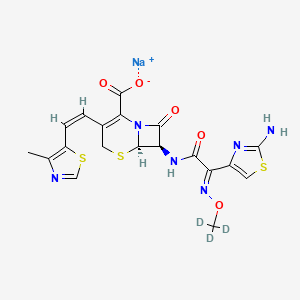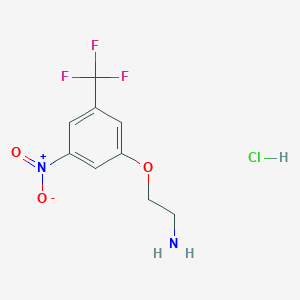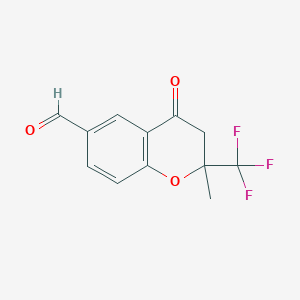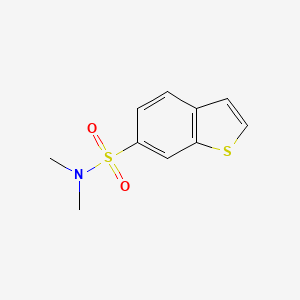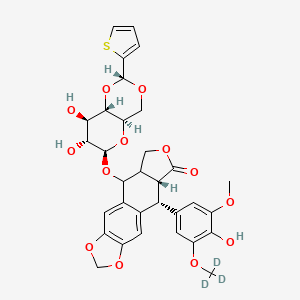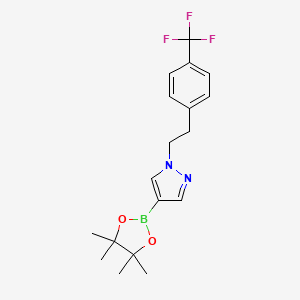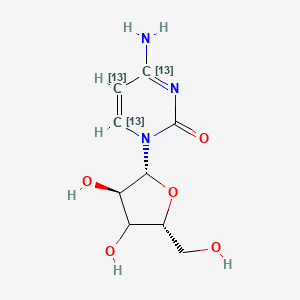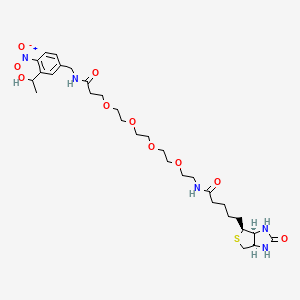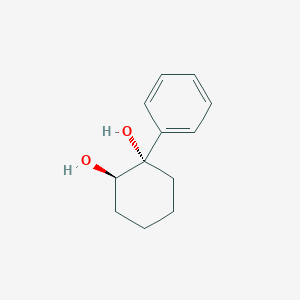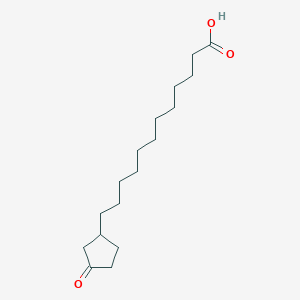
12-(3-Oxocyclopentyl)dodecanoic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
12-(3-Oxocyclopentyl)dodecanoic Acid is a specialized organic compound belonging to the class of dodecanoic acid derivatives. This compound is characterized by the presence of a cyclopentyl ring with a ketone group at the third position, attached to a dodecanoic acid chain. Dodecanoic acid derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry and industrial processes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 12-(3-Oxocyclopentyl)dodecanoic Acid typically involves the reaction of dodecanoic acid with cyclopentanone under specific conditions. One common method includes the use of a catalyst to facilitate the formation of the cyclopentyl ring. The reaction is carried out under controlled temperature and pressure to ensure the desired product is obtained with high yield .
Industrial Production Methods: Industrial production of this compound may involve a one-pot synthesis method, which simplifies the process and enhances the yield. This method includes the heating reaction of dodecanoic acid with cyclopentanone in the presence of a suitable catalyst, followed by purification steps to isolate the desired product .
Análisis De Reacciones Químicas
Types of Reactions: 12-(3-Oxocyclopentyl)dodecanoic Acid undergoes various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The ketone group can be reduced to form alcohols.
Substitution: The compound can undergo substitution reactions at the cyclopentyl ring or the dodecanoic acid chain.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Various nucleophiles and electrophiles can be used under acidic or basic conditions.
Major Products Formed:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted cyclopentyl or dodecanoic acid derivatives.
Aplicaciones Científicas De Investigación
12-(3-Oxocyclopentyl)dodecanoic Acid has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 12-(3-Oxocyclopentyl)dodecanoic Acid involves its interaction with specific molecular targets and pathways. The ketone group in the cyclopentyl ring plays a crucial role in its biological activity. The compound can interact with enzymes and receptors, leading to various biochemical effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .
Comparación Con Compuestos Similares
Dodecanoic Acid (Lauric Acid): Known for its antimicrobial and antiviral properties.
12-Hydroxydodecanoic Acid: A hydroxy acid with potential therapeutic applications.
12-Bromododecanoic Acid: A halogenated derivative with unique chemical properties.
Uniqueness: 12-(3-Oxocyclopentyl)dodecanoic Acid is unique due to the presence of the cyclopentyl ring with a ketone group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other dodecanoic acid derivatives and contributes to its specific applications in research and industry .
Propiedades
Fórmula molecular |
C17H30O3 |
|---|---|
Peso molecular |
282.4 g/mol |
Nombre IUPAC |
12-(3-oxocyclopentyl)dodecanoic acid |
InChI |
InChI=1S/C17H30O3/c18-16-13-12-15(14-16)10-8-6-4-2-1-3-5-7-9-11-17(19)20/h15H,1-14H2,(H,19,20) |
Clave InChI |
YNMZKUOYAKJFQZ-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=O)CC1CCCCCCCCCCCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


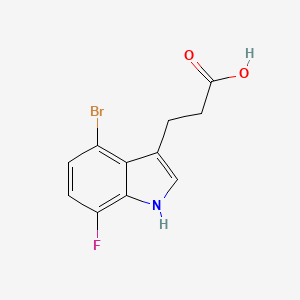
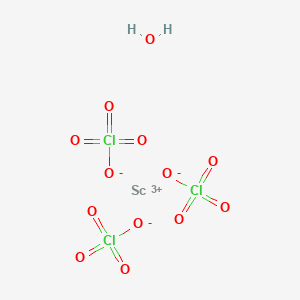
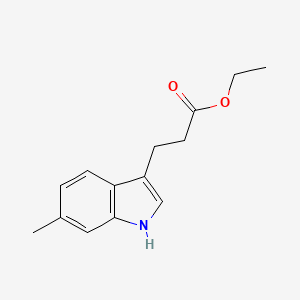
![n-(4-Bromo-2-fluorophenyl)-n'-[2-fluoro-5-(trifluoromethyl)phenyl]urea](/img/structure/B13725506.png)
